N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
CAS No.: 920117-65-3
Cat. No.: VC21398095
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920117-65-3 |
|---|---|
| Molecular Formula | C24H25N3O3 |
| Molecular Weight | 403.5g/mol |
| IUPAC Name | N-[1-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O3/c1-16-10-11-17(2)22(15-16)30-14-12-27-20-8-5-4-7-19(20)26-23(27)18(3)25-24(28)21-9-6-13-29-21/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28) |
| Standard InChI Key | OOGLKBQXCRLTDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Introduction
N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are renowned for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound, featuring a benzimidazole ring linked to a furylcarboxamide through an ethyl spacer, suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.
Chemical Formula and Molecular Weight
Key Structural Features
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The compound includes a benzimidazole moiety, which is known for its therapeutic potential.
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It incorporates a furylcarboxamide group, enhancing its chemical properties.
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The presence of a dimethylphenoxy ethyl side chain adds to its structural diversity.
Synthesis and Purification
The synthesis of N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps, requiring specific solvents (such as dichloromethane or ethanol), catalysts (like triethylamine), and careful temperature control to optimize yield and purity. Techniques such as column chromatography are commonly employed for purification, ensuring that the final product is obtained in high yield with minimal impurities.
Biological Activity and Potential Applications
Benzimidazole derivatives, including N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, are studied for their diverse pharmacological effects. These compounds can inhibit certain enzymes by mimicking natural substrates or binding to active sites, leading to altered metabolic pathways. This could result in antiproliferative effects against cancer cells or antimicrobial activity against pathogens.
Potential Applications
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Antimicrobial and Antifungal Activities: Due to the benzimidazole core, this compound may exhibit antimicrobial properties.
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Anticancer Activity: The structural features suggest potential antiproliferative effects against cancer cells.
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Drug Development: The compound's unique structure may serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide | C24H25N3O3 | Benzimidazole core with furylcarboxamide and dimethylphenoxy ethyl side chain |
| 1-(2-Morpholinoethyl)-1H-benzimidazol-2-thione | Not specified | Contains a thione group; known for antimicrobial properties |
| 5-(3-Methoxybenzyl)-1H-benzimidazol-2-amines | Not specified | Exhibits anticancer activity; modified amine group enhances solubility |
| 6-(4-Ethoxyphenyl)-1H-benzimidazole | Not specified | Ethoxy substitution; studied for anti-inflammatory effects |
Research Findings and Future Directions
While the mechanism of action for N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is not fully elucidated, studies suggest that benzimidazole derivatives can interact with biological targets such as enzymes or receptors involved in disease pathways. Further research is needed to explore its interactions with biological targets and to understand its potential therapeutic applications fully.
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